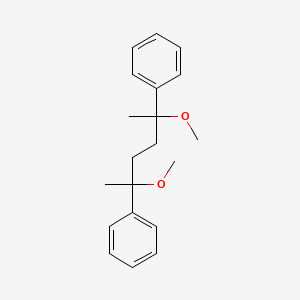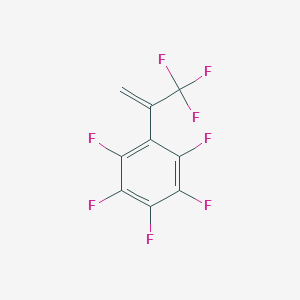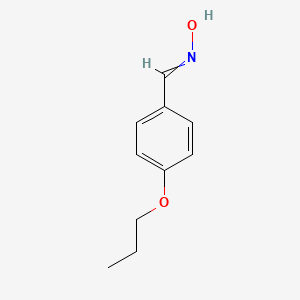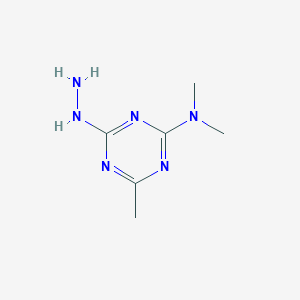![molecular formula C19H18O5 B14597033 6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one CAS No. 61242-52-2](/img/structure/B14597033.png)
6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[320]heptan-3-one is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of two methoxy groups and two phenyl groups attached to a dioxabicycloheptanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: Another compound with methoxy groups and a bicyclic structure, but with different chemical properties and applications.
6,6′- [ (3,3′-Di-tert-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diyl)bis (oxy)]bis (dibenzo [d,f] [1,3,2]dioxaphosphepin): A compound with a similar core structure but different substituents, leading to different reactivity and applications.
Uniqueness
6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one stands out due to its specific combination of methoxy and phenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
61242-52-2 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
6,6-dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C19H18O5/c1-21-18(22-2)13-17(14-9-5-3-6-10-14)19(18,24-16(20)23-17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
YPFMHLZWCBOXGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1(OC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)


